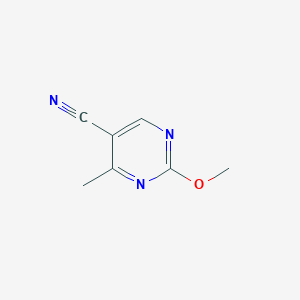
2,5-Difluoro-4-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-4-phenylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-phenylpyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom replaces a leaving group such as chlorine or bromine on the pyrimidine ring. For example, the reaction of 4,6-difluoro-2-phenylpyrimidine with appropriate nucleophiles can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs scalable and efficient synthetic routesAdditionally, catalytic methods such as the Suzuki–Miyaura coupling reaction can be employed to construct the pyrimidine ring with high precision and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluoro-4-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may be required.
Coupling Reactions: Reactions such as the Suzuki–Miyaura coupling can be used to form carbon-carbon bonds, expanding the molecular framework.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic systems .
Applications De Recherche Scientifique
2,5-Difluoro-4-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Agrochemicals: Fluorinated pyrimidines are used in the development of pesticides and herbicides due to their enhanced stability and bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-4-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. The fluorine atoms can enhance binding affinity and selectivity by interacting with target proteins through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar properties but different substitution patterns.
4-Phenylpyrimidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,5-Difluoropyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,5-Difluoro-4-phenylpyrimidine is unique due to the specific positioning of the fluorine atoms and the phenyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H6F2N2 |
|---|---|
Poids moléculaire |
192.16 g/mol |
Nom IUPAC |
2,5-difluoro-4-phenylpyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
QRPFWJUVWLFNQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


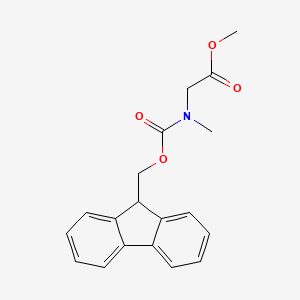
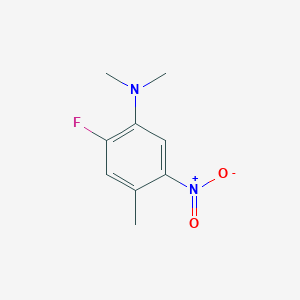
![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)
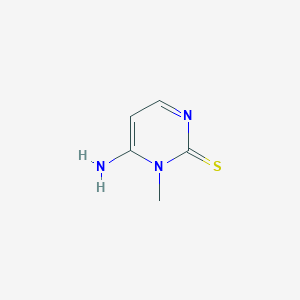
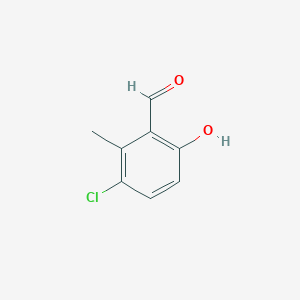

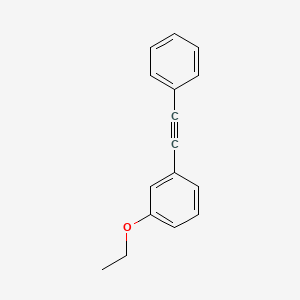
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
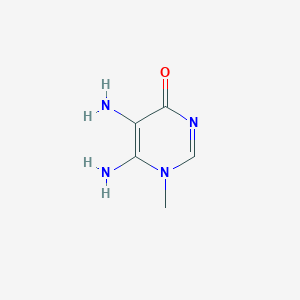
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)
![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)

